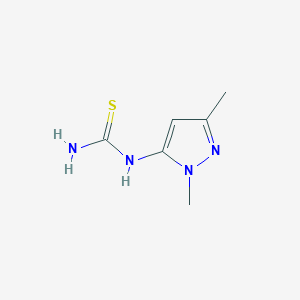

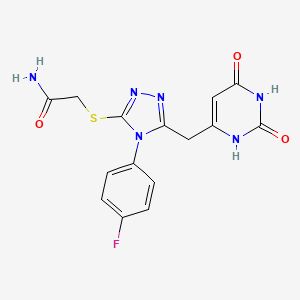

![molecular formula C24H26N4O2S B3011774 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189649-92-0](/img/structure/B3011774.png)

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These compounds are being studied for their potential as anticancer therapeutics .

Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular structure of these compounds is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . The specific compound you mentioned has additional functional groups, including a 3-oxo-2-propyl group and a thio-N-(o-tolyl)butanamide group.Scientific Research Applications

Anticancer Applications

A significant application of this compound is in the field of anticancer research. The compound demonstrates promising anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. For instance, a variant of this compound, as studied by Berest et al. (2011), showed selective influence on HOP-92 (log GI(50) = -6.01) and U251 (log GI(50) = -6.00) cell lines (Berest et al., 2011). Additionally, Mohamed et al. (2016) discovered that related compounds exhibited broad-spectrum antitumor efficiency against various tumor subpanels (Mohamed et al., 2016).

Antihypertensive and Alpha-Adrenoceptor Antagonist Properties

This compound has been found to possess properties as an alpha1-adrenoceptor antagonist and antihypertensive agent. Chern et al. (1993) synthesized derivatives that displayed high binding affinity for alpha1-adrenoceptors, indicating their potential as antihypertensive agents (Chern et al., 1993). Moreover, another study by Chern et al. (1998) showed that certain synthesized compounds were highly selective and potent alpha1 antagonists (Chern et al., 1998).

Bronchodilator Activity

Research has also indicated the potential of this compound as a bronchodilator. Bahekar & Rao (2001) found that certain derivatives exhibited bronchodilatory activity, with a correlation between the nature of the substituent and the activity level (Bahekar & Rao, 2001).

Other Therapeutic Applications

Further studies have explored a variety of therapeutic applications. For instance, Alagarsamy & Parthiban (2013) synthesized novel derivatives that showed significant H1-antihistaminic activity (Alagarsamy & Parthiban, 2013). Additionally, research by Laxminarayana et al. (2021) indicated the potential of certain compounds for development as chemotherapeutic agents (Laxminarayana et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide, primarily targets the phosphoinositide-3 kinase (PI3K) pathway . The PI3K pathway plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents .

Mode of Action

This compound is a PI3K inhibitor . It interacts with the PI3K pathway by inhibiting the activity of PI3K isoforms, particularly PI3Kα and PI3Kβ . This inhibition disrupts the signal transduction of the PI3K pathway, which can lead to the suppression of cancer cell growth and survival .

Biochemical Pathways

The PI3K pathway is a key signaling pathway in cells that regulates cell growth, survival, and metabolism . When the PI3K pathway is inhibited, it can lead to the suppression of downstream effectors, such as the serine-threonine kinase AKT . This can result in the disruption of various cellular processes, including cell proliferation, survival, differentiation, and migration .

Pharmacokinetics

The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties can influence the compound’s bioavailability and its therapeutic efficacy .

Result of Action

The inhibition of the PI3K pathway by this compound can lead to the suppression of cancer cell growth and survival . This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s pharmacokinetics and its interaction with the PI3K pathway . Additionally, genetic variations in the PI3K pathway can also influence the compound’s efficacy .

Future Directions

The development of these compounds represents a novel approach for cancer drug development . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against certain cancer cell lines in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

Biochemical Analysis

Biochemical Properties

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide has been found to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These interactions are crucial as they play a significant role in the regulation of cellular processes .

Cellular Effects

The compound exerts its effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce multiple epigenetic modifications affecting signaling networks .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3K and HDAC, which are crucial enzymes in cellular processes .

Temporal Effects in Laboratory Settings

It is known that it has inhibitory activities against PI3K and HDAC .

Metabolic Pathways

It is known to interact with enzymes such as PI3K and HDAC, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization or accumulation .

Subcellular Localization

It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization to specific compartments or organelles .

properties

IUPAC Name |

N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-4-10-19-23(30)28-21(25-19)16-12-7-9-14-18(16)27-24(28)31-20(5-2)22(29)26-17-13-8-6-11-15(17)3/h6-9,11-14,19-20H,4-5,10H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWERSVVMNOFWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one](/img/structure/B3011691.png)

![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)

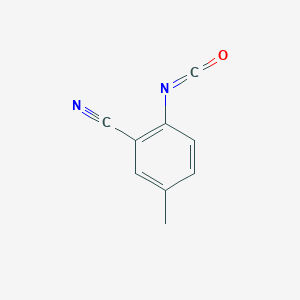

![2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3011699.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)

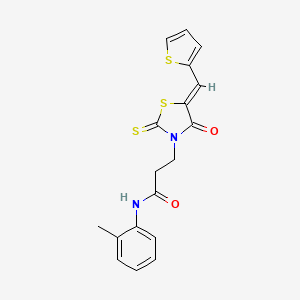

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)

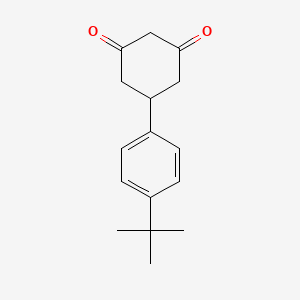

![[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3011709.png)

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)